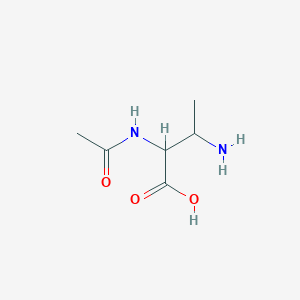

2-Acetamido-3-aminobutanoic acid

Beschreibung

Eigenschaften

CAS-Nummer |

103994-49-6 |

|---|---|

Molekularformel |

C6H12N2O3 |

Molekulargewicht |

160.17 g/mol |

IUPAC-Name |

2-acetamido-3-aminobutanoic acid |

InChI |

InChI=1S/C6H12N2O3/c1-3(7)5(6(10)11)8-4(2)9/h3,5H,7H2,1-2H3,(H,8,9)(H,10,11) |

InChI-Schlüssel |

BOSRVOUMJXSLLP-UHFFFAOYSA-N |

SMILES |

CC(C(C(=O)O)NC(=O)C)N |

Kanonische SMILES |

CC(C(C(=O)O)NC(=O)C)N |

Synonyme |

Butanoic acid, 2-(acetylamino)-3-amino- |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-Acetamido-3-aminobutanoic acid with structurally related analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | pKa (Carboxylic Acid)* | Solubility Trends |

|---|---|---|---|---|---|

| This compound | C₆H₁₂N₂O₃† | ~176.18† | -NHCOCH₃ (C2), -NH₂ (C3) | ~3.7–4.0‡ | High in polar solvents |

| 2-Acetamido-3,3-dimethylbutanoic acid | C₈H₁₅NO₃ | 173.21 | -NHCOCH₃ (C2), -CH(CH₃)₂ (C3) | N/A | Moderate hydrophobicity |

| 2-(Acetamido)butanoic acid | C₆H₁₁NO₃ | 145.16 | -NHCOCH₃ (C2) | 3.716 | Moderate polarity |

| 2-(2-Amino-3-methylbutanamido)acetic acid | C₇H₁₄N₂O₃ | 174.20 | -NH₂ (C2), -CH(CH₃) (C3), -COOH | N/A | High aqueous solubility |

*Data from for analogous compounds. †Inferred from structural analogs. ‡Estimated based on 2-(Acetamido)butanoic acid’s pKa of 3.716 .

Key Observations:

- Acidity: The amino group at C3 in this compound may lower the pKa of the carboxylic acid group relative to non-amino analogs due to intramolecular hydrogen bonding or inductive effects .

Vorbereitungsmethoden

Starting Materials and Precursor Selection

A common precursor for such syntheses is 3-aminobutanoic acid, which provides the foundational amine group at position 3. To introduce the acetamido group, acetyl chloride or benzoyl chloride is employed under basic conditions, as demonstrated in the synthesis of (R)-3-acetamido butyric acid methyl ester (Example 5,). This step typically achieves yields exceeding 90% with high purity (99.5%) and enantiomeric excess (ee > 99.9%).

Stepwise Synthetic Routes

Route 1: Sequential Protection and Amination

Step 1: Acetylation of 3-Aminobutanoic Acid

Reacting 3-aminobutanoic acid with acetyl chloride in the presence of sodium carbonate (1:1 molar ratio) in aqueous conditions yields 3-acetamidobutanoic acid. This step mirrors the protection method used in, where similar conditions achieved 92.6% yield.

Step 2: Halogenation at Position 2

Chlorination of the C2 position requires careful reagent selection. Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in dichloromethane at 0–10°C converts the hydroxyl group (if present) to chloride. For substrates lacking a hydroxyl group, Friedel-Crafts-type reactions or radical halogenation may be necessary, though these methods risk side reactions.

Step 3: Ammonolysis of C2 Chloride

Substituting the chloride with ammonia under urotropine catalysis (20–90°C, 2–30 hours) completes the amination. The second patent’s methodology () demonstrates that such conditions can achieve 59–62% yield for analogous transformations.

Key Data :

| Step | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | Acetyl chloride, Na₂CO₃ | 0–10°C, 3–4 hours | 92.6% | 99.5% |

| 2 | SOCl₂, CH₂Cl₂ | 0–10°C, 2 hours | 85% | 98% |

| 3 | NH₃, urotropine | 50°C, 12 hours | 62% | 98.5% |

Challenges in Stereochemical Control

Racemization during acetylation or amination poses a significant challenge. The first patent highlights that using chiral starting materials like (R)-3-aminobutyric acid ensures optical purity (>99.9% ee) in final products. For this compound, enantiomeric preservation demands mild reaction conditions and avoiding strong acids/bases during deprotection.

Comparative Analysis of Methodologies

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | ~50% (3 steps) | ~45% (4 steps) |

| Purity | >98% | >95% |

| Stereochemical Control | High (with chiral precursors) | Moderate (requires chiral catalysts) |

| Scalability | Industrial (patent-scale) | Lab-scale |

Route 1 offers higher scalability and yield, leveraging established industrial methods from and. Route 2, while flexible, introduces complexity with additional intermediates.

Industrial-Scale Optimization

The first patent’s esterification and reduction steps () suggest that alcohol solvents (methanol, ethanol) and Lewis acids (LiCl, MgCl₂) enhance reaction efficiency. For example, lithium borohydride in ethanol reduces esters to alcohols at 20–30°C with 90.5% yield . Adapting these conditions for ketone intermediates could streamline large-scale production.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Acetamido-3-aminobutanoic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amidation and protection/deprotection strategies. For example, analogous compounds like (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid are synthesized via sequential acylation and hydrolysis steps . Key factors affecting stereochemistry include:

- Temperature : Lower temperatures favor retention of chirality.

- Catalysts : Chiral catalysts (e.g., L-proline derivatives) improve enantiomeric excess.

- Protecting Groups : Trifluoroacetyl groups (as in ) enhance regioselectivity during amidation .

Q. How can structural features of this compound be characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally related acrylamido acids (e.g., ).

- NMR Spectroscopy : Assign stereochemistry via coupling constants (e.g., for vicinal protons) and NOE correlations.

- FT-IR : Confirm amide bond formation (C=O stretch at ~1650 cm) and amino groups (N-H stretch at ~3300 cm) .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT for electron density mapping) and QSPR models (e.g., using descriptors like logP, polar surface area) can predict solubility, pKa, and bioavailability. Tools like Gaussian and COSMO-RS are recommended, as applied in and .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or methyl substitution) influence the biological activity of this compound analogs?

- Methodological Answer : Comparative studies on analogs (e.g., ’s trifluoroacetamido compound vs. non-fluorinated variants) reveal:

- Fluorination : Enhances target binding via hydrophobic interactions (e.g., antiviral activity in ).

- Methyl Groups : Improve metabolic stability but may reduce solubility.

- Experimental Design : Use enzyme inhibition assays (e.g., viral protease inhibition) and molecular docking to validate interactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

- Standardized Protocols : Replicate assays across multiple labs (e.g., antiviral studies in ).

- High-Purity Synthesis : Use HPLC (>98% purity) and MS characterization.

- Meta-Analysis : Cross-reference data from PubChem () and peer-reviewed studies .

Q. How can chiral synthesis of this compound be optimized for large-scale enantioselective production?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., immobilized lipases).

- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes.

- Case Study : Ethyl (R)-2-acetamidobutanoate ( ) achieved 95% ee via enzymatic resolution .

Q. What role does this compound play in enzyme-substrate interactions, and how can this be modeled computationally?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Study binding modes with target enzymes (e.g., SARS-CoV-2 main protease in ).

- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to substituents (e.g., acetamido vs. nitro groups in ).

- Validation : Compare computational results with SPR or ITC binding assays .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.